molecular formula C18H21N3O3S B15192857 N3-Methyl Esomeprazole CAS No. 1346240-11-6

N3-Methyl Esomeprazole

Cat. No.: B15192857
CAS No.: 1346240-11-6
M. Wt: 359.4 g/mol
InChI Key: WNUVTRNLJLQRDR-VWLOTQADSA-N
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Description

The compound 1-N-Methyl Esomeprazole (HK2YV8W65B) is a derivative of Esomeprazole, which is widely known for its use as a proton pump inhibitor. It is primarily used to reduce gastric acid secretion and treat conditions such as gastroesophageal reflux disease and peptic ulcers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Methyl Esomeprazole is synthesized through a multi-step process involving the methylation of Esomeprazole. The key steps include:

    Oxidation: The oxidation of the sulfur atom to form the sulfoxide group.

Industrial Production Methods: The industrial production of 1-N-Methyl Esomeprazole involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 1-N-Methyl Esomeprazole undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.

    Reduction: The sulfoxide group can be reduced back to the sulfide form.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like thiols or amines are used under basic conditions.

Major Products:

Scientific Research Applications

1-N-Methyl Esomeprazole has several scientific research applications:

Mechanism of Action

1-N-Methyl Esomeprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to the enzyme, leading to prolonged inhibition even after the compound is cleared from the bloodstream .

Comparison with Similar Compounds

    Esomeprazole: The parent compound, widely used as a proton pump inhibitor.

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

    Lansoprazole: A related compound with a different chemical structure but similar therapeutic effects.

Uniqueness: 1-N-Methyl Esomeprazole is unique due to its specific methylation, which can potentially alter its pharmacokinetic properties and efficacy compared to its parent compound, Esomeprazole .

Properties

CAS No.

1346240-11-6

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole

InChI

InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3/t25-/m0/s1

InChI Key

WNUVTRNLJLQRDR-VWLOTQADSA-N

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2C)C=C(C=C3)OC

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC

Origin of Product

United States

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